BenchChemオンラインストアへようこそ!

Lotilibcin

Antibacterial MRSA In vivo efficacy

Lotilibcin (WAP-8294A2) is the principal bioactive congener of the WAP-8294A family, a macrocyclic depsipeptide antibiotic that selectively targets menaquinone (vitamin K₂) in the Gram-positive bacterial respiratory chain, disrupting the cytoplasmic membrane through a mechanism orthogonal to vancomycin, daptomycin, and linezolid. Published in vivo efficacy superior to vancomycin against MRSA makes this compound the definitive reference standard for next-generation anti-MRSA candidate benchmarking and menaquinone-dependent membrane disruption studies. Ideal for murine MRSA infection models, structure-activity relationship campaigns leveraging established total synthesis routes, and topical formulation research with documented boric acid synergy. Request a quote for research-grade Lotilibcin hydrochloride.

Molecular Formula C73H111N17O21
Molecular Weight 1562.8 g/mol
CAS No. 169148-84-9
Cat. No. B1675160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLotilibcin
CAS169148-84-9
Synonymslotilibcin
WAP 8294A2
WAP-8294A2
Molecular FormulaC73H111N17O21
Molecular Weight1562.8 g/mol
Structural Identifiers
SMILESCC(C)CCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)C)C)CCCN)CC2=CNC3=CC=CC=C32)CC(=O)N)CCC(=O)O)CCCN)CC(C)C)CC4=CC=CC=C4)C)CO)C(C(=O)N)O)CO
InChIInChI=1S/C73H111N17O21/c1-38(2)17-14-20-43-32-56(94)80-53(37-92)69(106)88-59(61(98)62(77)99)71(108)87-52(36-91)63(100)79-35-57(95)89(7)54(30-41-18-10-9-11-19-41)70(107)86-49(29-39(3)4)66(103)81-46(23-15-27-74)64(101)82-47(25-26-58(96)97)65(102)85-51(33-55(76)93)68(105)84-50(31-42-34-78-45-22-13-12-21-44(42)45)67(104)83-48(24-16-28-75)72(109)90(8)60(40(5)6)73(110)111-43/h9-13,18-19,21-22,34,38-40,43,46-54,59-61,78,91-92,98H,14-17,20,23-33,35-37,74-75H2,1-8H3,(H2,76,93)(H2,77,99)(H,79,100)(H,80,94)(H,81,103)(H,82,101)(H,83,104)(H,84,105)(H,85,102)(H,86,107)(H,87,108)(H,88,106)(H,96,97)/t43-,46-,47+,48-,49+,50-,51-,52+,53+,54-,59-,60+,61-/m1/s1
InChIKeyLEKBQPKGXGFBAN-MMXTXZKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lotilibcin (CAS 169148-84-9) for Scientific Procurement: Compound Class, Regulatory Status, and Research-Grade Specifications


Lotilibcin (also designated WAP-8294A2) is a macrocyclic depsipeptide antibiotic comprising 12 amino acid residues with a β-hydroxy fatty-acid chain, originally isolated from Lysobacter sp. fermentation broth [1]. The compound is characterized by a molecular formula of C₇₃H₁₁₁N₁₇O₂₁ and a monoisotopic molecular weight of 1561.81 Da [2]. Lotilibcin is recognized by the World Health Organization and listed in the United States National Library of Medicine, having advanced to Phase I clinical evaluation for bacterial infections including MRSA [3]. For research procurement, Lotilibcin is commercially available as the hydrochloride salt (MW 1635.69 Da) with storage specifications of -20°C for powder and -80°C for reconstituted solutions .

Procurement Rationale: Why Lotilibcin (WAP-8294A2) Cannot Be Interchanged with Generic MRSA Antibiotics or WAP-8294A Congeners


Lotilibcin exhibits a structurally differentiated mechanism of action that precludes functional substitution with standard-of-care anti-MRSA agents such as vancomycin, daptomycin, or linezolid. The compound selectively recognizes menaquinone (vitamin K₂), an essential electron carrier in the Gram-positive bacterial respiratory chain localized within the cytoplasmic membrane, and induces membrane lysis in a menaquinone-dependent manner [1]. This mechanism is orthogonal to vancomycin's inhibition of cell wall peptidoglycan crosslinking via D-Ala-D-Ala binding, and distinct from daptomycin's calcium-dependent membrane depolarization. Furthermore, within the WAP-8294A family, subtle structural variations yield differential potency profiles, with Lotilibcin (A2) representing the principal bioactive congener that has advanced to clinical evaluation, whereas other family members exhibit reduced antibacterial activity or remain uncharacterized in mammalian infection models [2].

Quantitative Differentiation Evidence for Lotilibcin Procurement Decisions


In Vivo Efficacy Advantage of Lotilibcin Relative to Vancomycin in MRSA Infection Models

Lotilibcin (WAP-8294A2) demonstrates superior in vivo efficacy compared to vancomycin against methicillin-resistant Staphylococcus aureus (MRSA) [1]. The study explicitly characterizes Lotilibcin as possessing 'superior in vivo efficacy to vancomycin' [1]. This advantage is attributed to Lotilibcin's menaquinone-dependent membrane-disrupting mechanism, which remains effective regardless of vancomycin susceptibility status [1].

Antibacterial MRSA In vivo efficacy Vancomycin comparator

Menaquinone-Dependent Membrane Disruption as a Differentiating Mechanism of Action

The antibacterial activity of Lotilibcin is mechanistically dependent on the presence of menaquinone (vitamin K₂) in the bacterial membrane [1]. Research demonstrates that Lotilibcin's membrane-disrupting effects require menaquinone, an essential factor for the bacterial respiratory chain [1]. This mechanism is structurally distinct from that of vancomycin (which inhibits cell wall synthesis via D-Ala-D-Ala binding), daptomycin (which depolarizes membranes via calcium-dependent insertion), and linezolid (which inhibits 50S ribosomal subunit). The electron-rich indole ring of the D-Trp-10 residue in Lotilibcin interacts with the electron-deficient benzoquinone ring of menaquinone, forming an electron donor-acceptor complex that disrupts membrane integrity [2].

Mechanism of action Menaquinone Membrane disruption Antibiotic resistance

Bioactivity Differentiation Between WAP-8294A2 (Lotilibcin) and Other Family Congeners

Within the WAP-8294A antibiotic family, Lotilibcin (WAP-8294A2) is identified as the principal bioactive product with the most potent anti-MRSA activity [1]. The review literature explicitly states that 'its main product WAP-8294A2 (lotilibcin) has strong inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA)' [1]. Other congeners in the WAP-8294A family exhibit reduced antibacterial potency, making Lotilibcin the appropriate selection for studies requiring maximum anti-staphylococcal activity. The total synthesis study further reports that the deoxy analogue (compound 2) was equipotent to Lotilibcin against Gram-positive bacteria including MRSA, establishing that the β-hydroxy group is not essential for antibacterial activity [2].

WAP-8294A family Congener comparison Antibiotic potency Structure-activity relationship

Synergistic Formulation Enhancement with Boric Acid for Topical Applications

Patent literature describes topical formulations of Lotilibcin combined with boric acid that exhibit substantially enhanced antibacterial efficacy compared to Lotilibcin alone in infectious models [1]. The patent specification states that 'the antibacterial effect of lotilibcin tested in infectious models is substantially enhanced' when formulated with boric acid [1]. This formulation approach addresses the challenge of optimizing Lotilibcin's activity in topical and external applications, representing a differentiation point from unformulated Lotilibcin or formulations lacking this synergistic component.

Formulation Synergy Topical antibiotic Boric acid

Receptor Binding Profile: Dopamine D2 and D3 Receptor Affinity Data

In vitro binding studies reveal that Lotilibcin exhibits measurable affinity for human dopamine D2 and D3 receptors. Displacement assays using [³H]7-OH-DPAT on human D2 receptor transfected in HEK293 cells yielded a Ki value of 13 nM for Lotilibcin, and on human D3 receptor a Ki value of 104 nM [1]. Agonist activity at recombinant human D2 receptor expressed in CHOp cells produced an EC₅₀ of 18 nM, with additional functional assays reporting EC₅₀ values of 29 nM and 31 nM in BRET-based G₀ activation assays [1]. These data indicate potential off-target interactions that may be relevant for interpreting in vivo findings, distinguishing Lotilibcin from other anti-MRSA agents such as vancomycin or daptomycin which lack significant dopamine receptor binding activity.

Dopamine receptor Binding affinity D2 receptor D3 receptor Off-target pharmacology

Priority Research Applications for Lotilibcin Based on Quantitative Differentiation Evidence


In Vivo Efficacy Studies in MRSA Infection Models Requiring Vancomycin Comparator Arms

Lotilibcin is indicated for murine or other mammalian MRSA infection models where demonstration of superiority over vancomycin is a primary experimental objective. The published superior in vivo efficacy relative to vancomycin [1] provides a peer-reviewed benchmark for designing studies that evaluate next-generation anti-MRSA candidates. Researchers should incorporate vancomycin as a positive control arm to replicate and extend the comparative efficacy findings.

Mechanistic Investigations of Menaquinone-Dependent Bacterial Membrane Disruption

Lotilibcin serves as a chemical probe for studying menaquinone-dependent membrane disruption in Gram-positive bacteria. The compound's requirement for menaquinone to exert antibacterial effects [1] enables experiments examining the role of bacterial respiratory chain components in antibiotic susceptibility. Studies may include menaquinone-deficient mutant strains, supplementation/rescue experiments, and structure-activity investigations utilizing the deoxy analogue which demonstrates equipotency to native Lotilibcin [1].

Development of Topical Anti-MRSA Formulations with Boric Acid Synergy

Lotilibcin is suitable for topical formulation development targeting MRSA skin and soft tissue infections, particularly when combined with boric acid as a synergistic enhancer. The patent-documented enhancement of antibacterial effect with boric acid [2] provides a formulation strategy that may be evaluated in ex vivo skin models or in vivo wound infection models. This application leverages the compound's menaquinone-targeting mechanism in a localized setting where systemic exposure limitations are mitigated.

Structure-Activity Relationship Studies of WAP-8294A Congeners

Lotilibcin (WAP-8294A2) serves as the reference standard for evaluating synthetic or biosynthetic derivatives of the WAP-8294A scaffold. As the principal bioactive congener with the strongest anti-MRSA activity [3], Lotilibcin establishes the potency benchmark against which novel analogues should be compared. The availability of total synthesis methodology [1] enables medicinal chemistry campaigns exploring modifications to the 12-amino-acid macrocycle and β-hydroxy fatty-acid chain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lotilibcin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.